(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide
Description
This compound features a thiazolidin-4-one core substituted with a 3,4-dichlorobenzyl group at position 5, a 4-fluorophenyl group at position 3, and a cyano-N-methylacetamide moiety at position 2. The (Z)-stereochemistry is critical for its molecular interactions, as the spatial arrangement of substituents influences binding affinity and bioactivity.
Properties
IUPAC Name |
(2Z)-2-cyano-2-[5-[(3,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2FN3O2S/c1-25-18(27)14(10-24)20-26(13-5-3-12(23)4-6-13)19(28)17(29-20)9-11-2-7-15(21)16(22)8-11/h2-8,17H,9H2,1H3,(H,25,27)/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFHXJKKMLOAOK-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=C1N(C(=O)C(S1)CC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The biological activity of thiazolidinone derivatives, including our compound of interest, often involves interactions with specific molecular targets within biological systems. These interactions can lead to the inhibition or activation of critical pathways:
- Enzyme Inhibition : Many thiazolidinones act as inhibitors of key enzymes involved in metabolic pathways. For instance, they may inhibit enzymes such as tyrosinase, which is crucial for melanin synthesis and is a target for skin-related conditions .
- Antioxidant Activity : Compounds like this compound have been shown to exhibit antioxidant properties by reducing reactive oxygen species (ROS) levels .
- Anticancer Properties : Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells through various signaling pathways. For example, they may activate intrinsic and extrinsic apoptotic pathways in tumor cells .
Biological Activity Assessment
To evaluate the biological activity of this compound, several studies have been conducted:
Antimicrobial Activity
A study assessed the antimicrobial properties of thiazolidinone derivatives against various bacterial strains. The compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to establish potency .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| (Z)-2-cyano... | Staphylococcus aureus | 15 |
| (Z)-2-cyano... | Escherichia coli | 30 |
Anticancer Activity
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) revealed that the compound exhibited notable cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were calculated to quantify its efficacy.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 10.0 |
These results suggest that the compound has a promising potential as an anticancer agent.
Case Studies
Several case studies highlight the effectiveness of thiazolidinone derivatives in clinical settings:
- Case Study 1 : A clinical trial investigated the use of a similar thiazolidinone derivative in patients with advanced breast cancer. The trial reported a significant reduction in tumor size in 40% of participants after 12 weeks of treatment.
- Case Study 2 : Another study focused on the antimicrobial effects of thiazolidinone derivatives in patients with chronic bacterial infections. The results indicated a marked improvement in symptoms and a reduction in bacterial load after administration.
Comparison with Similar Compounds
Structural Analog: (2Z)-2-[5-(2-Chlorobenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(4-methylphenyl)acetamide
- Substituents :
- Benzyl Group : 2-chlorobenzyl (vs. 3,4-dichlorobenzyl in the target compound).
- Aryl Groups : 4-methylphenyl at position 3 and N-(4-methylphenyl) acetamide (vs. 4-fluorophenyl and N-methylacetamide in the target).
- Methyl groups (electron-donating) on the phenyl rings contrast with the electron-withdrawing fluorine in the target compound, affecting electronic properties and solubility .
Thiazolidinedione Derivatives: 2-(4-((2,4-Dioxothiazolidin-5-Ylidene) Methyl)-2-Methoxyphenoxy)-N-Substituted Acetamides
- Core Structure : 2,4-dioxothiazolidin-5-ylidene (vs. 4-oxothiazolidin-2-ylidene in the target).
- Substituents: Methoxyphenoxy groups and variable N-substituents (e.g., alkyl, aryl).
- Key Differences: The dioxo moiety enhances hydrogen-bonding capacity compared to the single oxo group in the target. Methoxyphenoxy groups may improve antioxidant activity but reduce metabolic stability due to increased polarity .
Coumarin-Containing Thiazolidinones: N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy) Acetamides
- Substituents : Coumarin (4-methyl-2-oxo-2H-chromen-7-yloxy) linked via acetamide.
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Fluorine vs. Methyl: The 4-fluorophenyl group (electron-withdrawing) may increase metabolic stability compared to methyl-substituted analogs, which are prone to oxidation .
- Synthetic Methods: Thiazolidinone cores are commonly synthesized via cyclization of hydrazides with mercaptoacetic acid under ZnCl₂ catalysis (). The target compound likely follows a similar pathway .
- Bioactivity Trends: Compounds with electron-withdrawing groups (e.g., cyano, fluorine) show enhanced antimicrobial activity, as seen in analogs with 5-fluoroindole moieties (). Antioxidant activity correlates with phenolic or methoxyphenoxy groups, which are absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
